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molecular formula C18H29N3O2 B3103955 (S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol CAS No. 1454651-63-8

(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol

Cat. No. B3103955
M. Wt: 319.4 g/mol
InChI Key: HMMXKBHUBMUIFA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09339502B2

Procedure details

2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol (19.0 g, 54.4 mmol) was split into two batches and dissolved in a total of Ethanol (232 mL). 10% Pd/C (1.74 g, 1.64 mmol) was divided in half and the reaction was hydrogenated for 3-4 hours at 50 psi. Each reaction mixture was filtered through celite to remove Pd. The filtrates were combined and then concentrated and the title compound isolated as a foamy solid (17.25 g, 99% yield). 1H-NMR (400 MHz, CDCl3) 6.76 (d, J=7.9 Hz, 1H), 6.53 (d, J=7.9 Hz, 1H), 3.72 (broad s, 3H), 3.71 (s, 3H),3.64 (t, J=5.4 Hz, 2H), 3.26-3.20 (m, 1H), 2.84-2.72 (m, 5H), 2.62-2.56 (m, 8H), 2.42-2.35 (m, 2H), 2.40-2.37 (m, 1H), 1.81-1.74 (m, 1H), 1.70 (broad s, 1H), 1.41-1.33 (m, 1H). LC/MS (ESI+) m/z=320 (M+H)+
Name
2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.74 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][CH:12]([N:14]3[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][OH:22])[CH2:16][CH2:15]3)[CH2:13][C:7]=2[CH:6]=[CH:5][C:4]=1[N+:23]([O-])=O>C(O)C.[Pd]>[NH2:23][C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH:12]([N:14]3[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][OH:22])[CH2:18][CH2:19]3)[CH2:11][CH2:10][CH2:9][C:8]=2[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol
Quantity
19 g
Type
reactant
Smiles
COC1=C(C=CC2=C1CCCC(C2)N2CCN(CC2)CCO)[N+](=O)[O-]
Step Two
Name
Quantity
232 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.74 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Each reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove Pd
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
NC=1C=CC2=C(CCCC(C2)N2CCN(CC2)CCO)C1OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.25 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09339502B2

Procedure details

2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol (19.0 g, 54.4 mmol) was split into two batches and dissolved in a total of Ethanol (232 mL). 10% Pd/C (1.74 g, 1.64 mmol) was divided in half and the reaction was hydrogenated for 3-4 hours at 50 psi. Each reaction mixture was filtered through celite to remove Pd. The filtrates were combined and then concentrated and the title compound isolated as a foamy solid (17.25 g, 99% yield). 1H-NMR (400 MHz, CDCl3) 6.76 (d, J=7.9 Hz, 1H), 6.53 (d, J=7.9 Hz, 1H), 3.72 (broad s, 3H), 3.71 (s, 3H),3.64 (t, J=5.4 Hz, 2H), 3.26-3.20 (m, 1H), 2.84-2.72 (m, 5H), 2.62-2.56 (m, 8H), 2.42-2.35 (m, 2H), 2.40-2.37 (m, 1H), 1.81-1.74 (m, 1H), 1.70 (broad s, 1H), 1.41-1.33 (m, 1H). LC/MS (ESI+) m/z=320 (M+H)+
Name
2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.74 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][CH:12]([N:14]3[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][OH:22])[CH2:16][CH2:15]3)[CH2:13][C:7]=2[CH:6]=[CH:5][C:4]=1[N+:23]([O-])=O>C(O)C.[Pd]>[NH2:23][C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH:12]([N:14]3[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][OH:22])[CH2:18][CH2:19]3)[CH2:11][CH2:10][CH2:9][C:8]=2[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol
Quantity
19 g
Type
reactant
Smiles
COC1=C(C=CC2=C1CCCC(C2)N2CCN(CC2)CCO)[N+](=O)[O-]
Step Two
Name
Quantity
232 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.74 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Each reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove Pd
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
NC=1C=CC2=C(CCCC(C2)N2CCN(CC2)CCO)C1OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.25 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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